2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Catalog No.
S12579088
CAS No.
M.F
C20H13Cl3N4O2S
M. Wt
479.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxali...

Product Name

2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

IUPAC Name

2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

Molecular Formula

C20H13Cl3N4O2S

Molecular Weight

479.8 g/mol

InChI

InChI=1S/C20H13Cl3N4O2S/c21-12-5-8-14(9-6-12)24-19-20(26-17-4-2-1-3-16(17)25-19)27-30(28,29)18-11-13(22)7-10-15(18)23/h1-11H,(H,24,25)(H,26,27)

InChI Key

FJXXFSWCBIQXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=C(C=C4)Cl

2,5-Dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Its structure includes a quinoxaline core, which is characterized by two fused aromatic rings containing nitrogen atoms, and a sulfonamide group attached to a dichlorobenzene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C22H18Cl2N4O2SC_{22}H_{18}Cl_{2}N_{4}O_{2}S, with a molecular weight of approximately 473.4 g/mol.

  • Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone under acidic conditions.
  • Chlorination: Chlorine atoms are introduced at the 2 and 5 positions of the quinoxaline ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the chlorinated quinoxaline with benzenesulfonyl chloride in the presence of a base like triethylamine. This step is crucial as it forms the sulfonamide linkage that enhances the compound's biological activity .

The biological activity of 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has been explored in various studies. Quinoxaline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The specific mechanism of action involves interaction with various molecular targets, including enzymes and receptors, which can lead to inhibition or modulation of biological pathways. The compound's ability to affect cellular signaling pathways makes it a candidate for further investigation in therapeutic contexts .

The synthesis methods for this compound can be summarized as follows:

  • Quinoxaline Synthesis: Start with o-phenylenediamine and a diketone under acidic conditions to form the quinoxaline core.
  • Chlorination Reaction: Use chlorinating agents to introduce chlorine at specific positions on the quinoxaline ring.
  • Formation of Sulfonamide Linkage: React the chlorinated quinoxaline with benzenesulfonyl chloride in the presence of a base to yield the final product.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

The applications of 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide include:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases.
  • Biological Studies: Used as a probe to study interactions between quinoxaline derivatives and biological macromolecules.
  • Chemical Research: Acts as a building block for synthesizing more complex organic molecules in research settings .

Interaction studies involving this compound focus on its binding affinity to specific biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its inhibition capabilities against certain kinases or enzymes involved in cancer pathways could provide insights into its utility as an anticancer agent . Additionally, structure-activity relationship (SAR) analyses are crucial for optimizing its efficacy and reducing toxicity.

Several compounds share structural similarities with 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,6-Dichloro-N-(4-chlorophenyl)benzamideC13H10Cl2N2OLacks quinoxaline core; used in similar therapeutic areas
N-(4-chlorophenyl)-4-nitrobenzamideC13H10ClN3O3Contains nitro group; potential anticancer activity
2,5-Dichloro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamideC22H19Cl2N4O3SSimilar structure but includes methoxy group; different biological profile

Uniqueness: The uniqueness of 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical transformations while interacting with various biological targets makes it particularly valuable for research and potential therapeutic applications .

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

477.982480 g/mol

Monoisotopic Mass

477.982480 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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